1,9-Dihydropyrene
CAS No.: 28862-02-4
Cat. No.: VC20654099
Molecular Formula: C16H12
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28862-02-4 |
|---|---|
| Molecular Formula | C16H12 |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 1,9-dihydropyrene |
| Standard InChI | InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-5,7,9-10H,6,8H2 |
| Standard InChI Key | JBWYHEWFOLZDIH-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC2=C3C1=CCC4=CC=CC(=C43)C=C2 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
1,9-Dihydropyrene features a fused tetracyclic system derived from pyrene, with two hydrogen atoms saturating the 1- and 9-positions of the aromatic framework. This reduction introduces strain and alters the electronic conjugation compared to fully aromatic pyrene . X-ray crystallographic studies of derivatives, such as 2,7-di-tert-butyl-10b,10c-dimethyldihydropyrene, confirm a nonplanar geometry with a dihedral angle of 15–20° between the fused rings .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂ | |
| Exact Mass | 204.09400 Da | |
| SMILES Notation | C1C=CC2=C3C1=CCC4=CC=CC(=C43)C=C2 | |
| InChI Key | JBWYHEWFOLZDIH-UHFFFAOYSA-N |
Spectroscopic Signatures
Nuclear magnetic resonance (¹H NMR) spectra of 1,9-dihydropyrene derivatives exhibit distinct proton environments due to the asymmetric saturation. For example, the methyl groups in 10b,10c-dimethyldihydropyrene resonate at δ 1.25–1.30 ppm, while aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm . Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 350–400 nm, characteristic of the dihydropyrene π-system.
Synthesis and Functionalization Pathways
Classical Synthesis
The seminal synthesis by Musa et al. (1996) involves the photocyclization of 1,3-bis(bromomethyl)benzonitrile derivatives under UV irradiation, yielding 1,9-dihydropyrene with 60–70% efficiency . This method remains foundational for preparing unsubstituted variants.
Advanced Derivative Synthesis
Sawada’s group developed annelation strategies to incorporate heterocyclic moieties. Reaction of 5,13-di-tert-butyl-8,16-dimethyl[2.2]metacyclophane-1,2,9,10-tetraoxide with o-phenylenediamine produces quinoxalino-annelated derivatives (e.g., q-DM-DHP) in two steps, enabling tunable photochromism . Bromination at the 3-position, as in 3-bromo-1,9-dihydropyrene, is achieved using N-bromosuccinimide in dichloromethane, with yields exceeding 85%.
Table 2: Representative Synthetic Routes
| Target Compound | Method | Yield | Reference |
|---|---|---|---|
| 1,9-Dihydropyrene | Photocyclization of brominated precursors | 65% | |
| q-DM-DHP | Annelation with o-phenylenediamine | 72% | |
| 3-Bromo-1,9-dihydropyrene | Electrophilic bromination | 87% |
Photochromic Behavior and Switching Dynamics
Dihydropyrene-Metacyclophanediene Interconversion
Under UV irradiation (λ = 365 nm), 1,9-dihydropyrene undergoes reversible isomerization to metacyclophanediene (MCPD). The closed dihydropyrene form (λₘₐₓ = 380 nm) converts to the open MCPD form (λₘₐₓ = 520 nm) with a quantum yield of 0.45 . Thermal reversion follows first-order kinetics, with activation parameters ΔH‡ = 92 kJ/mol and ΔS‡ = −45 J/(mol·K) for derivatives bearing tert-butyl groups .
Chirality and Circular Dichroism
Quinoxalino-annelated derivatives exhibit planar chirality, resolvable via chiral HPLC. Enantiomers of 2,7-di-tert-butyl-pyrazino[2,3-e]dihydropyrene demonstrate photoswitchable circular dichroism (CD) with anisotropy factors (g = Δε/ε) up to 1.0 × 10⁻³ at 550 nm . Irradiation with circularly polarized light (CPL) induces enantioselective isomerization, enabling potential applications in optical data storage .
Thermodynamic and Kinetic Properties
Thermal Stability
The activation barrier for sigmatropic rearrangements in dicyano derivatives (e.g., 8,16-dicyano[2.2]metacyclophane-1,9-diene) exceeds 150 kJ/mol, conferring remarkable thermal stability (t₁/₂ > 30 years at 20°C) . In contrast, methyl-substituted analogs undergo rearrangement above 190°C .
Solubility and LogP
With a calculated LogP of 4.196, 1,9-dihydropyrene exhibits high hydrophobicity, favoring dissolution in nonpolar solvents like toluene and hexane . Polar functionalization (e.g., nitro groups) reduces LogP to 3.1–3.5, enhancing compatibility with dichloromethane and THF .
Applications in Materials Science
Molecular Switches
The millisecond-scale photoswitching of dihydropyrene-MCPD systems enables their integration into optoelectronic devices. Sawada’s 2022 work demonstrates asymmetric derivatives’ ability to discriminate between left- and right-handed CPL, achieving 20% enantiomeric excess under polarized irradiation .
Chiral Recognition
Hemisphere-shaped calixarene analogs derived from dihydropyrene scaffolds show enantioselectivity in HPLC separations. The dinitro derivative 7 resolves racemic mixtures of binaphthol with a separation factor (α) of 1.85 .
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